molecular formula C14H7Cl3N2O2 B2752656 6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one CAS No. 338412-55-8

6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one

Cat. No.: B2752656
CAS No.: 338412-55-8
M. Wt: 341.57
InChI Key: BUEVVHLDBFJMOC-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one typically involves the condensation of 2,4-dichlorobenzoyl chloride with anthranilic acid, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 6-chloro-2-(2,4-dichlorophenyl)-3-quinazolinone.

    Reduction: Formation of 6-chloro-2-(2,4-dichlorophenyl)-3-hydroxy-1,2,3,4-tetrahydroquinazolinone.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone: Lacks the chlorine atom at the 6-position.

    6-chloro-2-phenyl-3-hydroxy-4(3H)-quinazolinone: Lacks the dichlorophenyl group.

    2-(2,4-dichlorophenyl)-4(3H)-quinazolinone: Lacks the hydroxyl group at the 3-position.

Uniqueness

6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one is unique due to the presence of both the 6-chloro and 2,4-dichlorophenyl groups, which may contribute to its distinct pharmacological properties. The combination of these substituents can enhance the compound’s binding affinity to molecular targets and improve its biological activity.

Properties

IUPAC Name

6-chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2O2/c15-7-2-4-12-10(5-7)14(20)19(21)13(18-12)9-3-1-8(16)6-11(9)17/h1-6,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEVVHLDBFJMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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